3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE
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Overview
Description
3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE is a chemical compound with the molecular formula C10H16N2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, an isobutyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE typically involves the reaction of 3-nitrobenzenesulfonamide with isobutylamine under reducing conditions. The nitro group is first reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled temperature and pressure to ensure the complete reduction of the nitro group to an amino group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or antimicrobial activity against bacteria .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-n-butyl-benzenesulfonamide
- 3-Amino-n-tert-butyl-benzenesulfonamide
- 4-Amino-n-isobutyl-benzenesulfonamide
Uniqueness
3-AMINO-N-(2-METHYLPROPYL)BENZENESULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
CAS No. |
608523-95-1 |
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Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-amino-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)7-12-15(13,14)10-5-3-4-9(11)6-10/h3-6,8,12H,7,11H2,1-2H3 |
InChI Key |
FBCMXYUDYLXISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)N |
Origin of Product |
United States |
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